molecular formula C11H9N3O3S B5763077 2-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}benzoic acid

2-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}benzoic acid

Cat. No. B5763077
M. Wt: 263.27 g/mol
InChI Key: AILXATVODZROSB-UHFFFAOYSA-N
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Description

2-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}benzoic acid, also known as TACB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TACB belongs to the family of thiadiazole derivatives, which have been extensively studied for their biological activities.

Scientific Research Applications

2-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}benzoic acid has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has shown promising results as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. This compound has also been studied for its potential as an anticancer agent. It has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models.
In addition to its medical applications, this compound has also been studied for its potential applications in the field of materials science. This compound has been used as a building block for the synthesis of novel materials such as metal-organic frameworks (MOFs). These materials have potential applications in gas storage, catalysis, and drug delivery.

Mechanism of Action

The mechanism of action of 2-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}benzoic acid is not fully understood. However, it is believed to exert its anti-inflammatory and anticancer effects by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). COX-2 is an enzyme that is involved in the production of prostaglandins, which play a role in inflammation. MMPs are enzymes that are involved in the breakdown of extracellular matrix proteins, which play a role in tumor invasion and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. This compound has also been shown to inhibit the activity of COX-2 and MMPs. In vivo studies have shown that this compound inhibits the growth of tumors in animal models.

Advantages and Limitations for Lab Experiments

2-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}benzoic acid has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. This compound is also stable under normal laboratory conditions. However, this compound has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to use in certain experiments. This compound also has a relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for the study of 2-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}benzoic acid. One direction is the development of this compound-based drugs for the treatment of inflammatory diseases and cancer. Another direction is the study of this compound-based materials for their potential applications in gas storage, catalysis, and drug delivery. Further studies are needed to fully understand the mechanism of action of this compound and its long-term effects.

Synthesis Methods

The synthesis of 2-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}benzoic acid can be achieved through several methods. One of the most common methods is the reaction of 5-methyl-1,3,4-thiadiazol-2-amine with 2-(chlorocarbonyl)benzoic acid in the presence of a base such as triethylamine. The reaction yields this compound as a white solid with a high yield. Other methods include the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with 2-chlorobenzoyl chloride or 2-bromo- and 2-iodobenzoic acid.

properties

IUPAC Name

2-[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3S/c1-6-13-14-11(18-6)12-9(15)7-4-2-3-5-8(7)10(16)17/h2-5H,1H3,(H,16,17)(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AILXATVODZROSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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